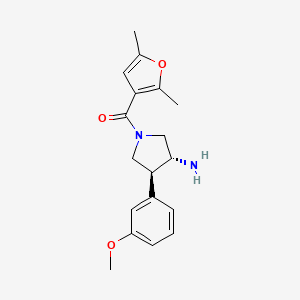
2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been documented in several studies. For example, new dibenzenesulfonamides were synthesized to develop new anticancer drug candidates, with their structures confirmed by NMR and HRMS spectra (Gul et al., 2018). Another study reported the synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and its derivatives, highlighting the methods and reactions involved in their formation (Drozdova & Mirskova, 2001).
Molecular Structure Analysis
Molecular and crystal structures of similar sulfonamide compounds have been thoroughly analyzed, revealing insights into their conformation and stability. For instance, the crystal structures of three closely related N-aryl-2,5-dimethoxybenzenesulfonamides were described, showcasing different supramolecular architectures mediated by various weak interactions (Shakuntala et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of benzenesulfonamide derivatives have been a subject of interest. One study discussed the bromo-formyloxylation of α, β-unsaturated esters with N, N-Dibromobenzenesulfonamide and formic acid, showcasing the potential reactions these compounds can undergo (Ueno et al., 1974).
Physical Properties Analysis
Investigations into the physical properties of N-phenylbenzenesulfonamide revealed insights into its vibrational frequencies, optimized geometric parameters, and hyperpolarizability through DFT calculations, providing a deep understanding of the molecule's characteristics (Govindarasu et al., 2014).
Aplicaciones Científicas De Investigación
Chemical Reactivity and Derivative Formation
Regioselectivity in Reactions
N-(2,2,2-Trichloroethylidene)arenesulfonamides, closely related to 2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide, exhibit interesting reactivity with pyrroles. These reactions lead to the formation of various N-[trichloro-1-(pyrrol-2-yl)ethyl]arenesulfonamides, highlighting the potential of such compounds in synthesizing new chemical entities (Rozentsveig et al., 2008).
Synthesis of Dibenzenesulfonamides
A study on chlorohydroxybenzenesulfonyl derivatives indicates the potential to synthesize various benzenesulfonyl chlorides and their condensation with nucleophilic reagents. These findings are relevant for exploring similar chemical pathways with 2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide (Cremlyn & Cronje, 1979).
Pharmacological Applications
Anticancer Effects
The study of dibenzenesulfonamides, which are structurally similar to 2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide, shows promising results in inducing apoptosis and autophagy pathways in cancer cells, along with inhibitory effects on certain carbonic anhydrase isoenzymes. This suggests potential applications in cancer therapeutics (Gul et al., 2018).
Structure-Activity Relationship in Cancer Therapy
A study on arylsulfonamide analogs highlights their role as HIF-1 pathway inhibitors, antagonizing tumor growth. Such findings are significant for developing new cancer therapies and exploring the potential of 2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide in similar contexts (Mun et al., 2012).
Analytical and Sensor Applications
- Heavy Metal Sensors: Bis-sulfonamides have been studied for their applications as heavy metal sensors. This suggests that 2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide might also have potential in this field, especially in the detection of toxic pollutants in environmental and health-care fields (Sheikh et al., 2016).
General Chemical Applications
Catalyst-Free Aminochlorination
N-chloro-N-fluorobenzenesulfonamide, closely related to the target compound, is used in the aminochlorination of alkenes. This indicates potential uses of 2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide in similar organic synthesis reactions (Pu et al., 2016).
Dichloramine-N as Oxidimetric Reagent
A study on N,N′-dichloro-p-nitrobenzenesulfonamide showcases its use as an oxidimetric reagent. Similar applications could be explored for 2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide in analytical chemistry (Gowda et al., 1981).
Propiedades
IUPAC Name |
2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(15)8-9-13(14)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZBSAZUKYYDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-ethyl-N-phenylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)



![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)